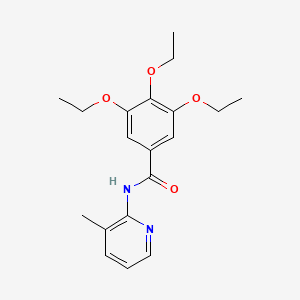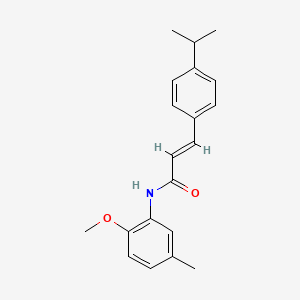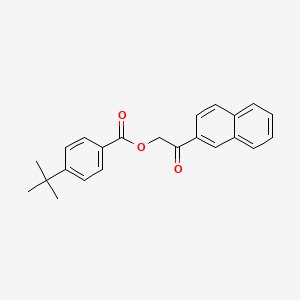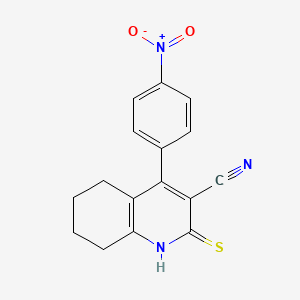
N-(3-chloro-4-methoxyphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-methoxyphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide, also known as NTBC, is a synthetic compound that has been extensively studied for its potential use in treating metabolic disorders. This compound has been found to inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is involved in the catabolism of tyrosine and phenylalanine.
Mechanism of Action
N-(3-chloro-4-methoxyphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide inhibits the enzyme HPPD, which is involved in the catabolism of tyrosine and phenylalanine. By inhibiting this enzyme, this compound reduces the production of toxic metabolites that can lead to liver and kidney damage in individuals with HT1 and joint and bone problems in individuals with alkaptonuria.
Biochemical and Physiological Effects:
Studies have shown that this compound can effectively reduce the production of toxic metabolites in individuals with HT1 and alkaptonuria. In addition, this compound has been found to improve liver function and reduce the risk of liver failure in individuals with HT1.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-chloro-4-methoxyphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide in lab experiments is that it is a highly specific inhibitor of HPPD, which makes it a useful tool for studying the role of this enzyme in metabolic disorders. However, one limitation of using this compound is that it can be toxic at high concentrations, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on N-(3-chloro-4-methoxyphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide. One area of research is to investigate the potential use of this compound in treating other metabolic disorders that involve the catabolism of tyrosine and phenylalanine. Another area of research is to develop more potent and selective inhibitors of HPPD that can be used in combination with this compound to further reduce the production of toxic metabolites. Finally, research is needed to better understand the long-term effects of this compound treatment and to develop improved methods for monitoring the safety and efficacy of this compound in humans.
Conclusion:
This compound is a synthetic compound that has shown great promise in treating metabolic disorders such as HT1 and alkaptonuria. Its ability to inhibit the enzyme HPPD makes it a useful tool for studying the role of this enzyme in metabolic disorders, and its effectiveness in reducing the production of toxic metabolites has made it a valuable treatment option for individuals with these disorders. Further research is needed to fully understand the potential of this compound in treating metabolic disorders and to develop improved methods for its use in humans.
Synthesis Methods
N-(3-chloro-4-methoxyphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide can be synthesized using a multi-step process that involves the reaction of 3,5,6-trimethyl-2-nitrobenzoic acid with 3-chloro-4-methoxyaniline in the presence of a catalyst. The resulting product is then reduced using a reducing agent to yield this compound.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide has been extensively studied for its potential use in treating metabolic disorders such as hereditary tyrosinemia type 1 (HT1) and alkaptonuria. HT1 is a rare genetic disorder that affects the liver and can lead to liver failure if left untreated. Alkaptonuria is a metabolic disorder that results in the accumulation of homogentisic acid in the body, which can lead to joint and bone problems.
properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO3/c1-10-7-14-12(3)18(24-17(14)8-11(10)2)19(22)21-13-5-6-16(23-4)15(20)9-13/h5-9H,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYEGBBFBRJIQBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=C2C)C(=O)NC3=CC(=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-benzylideneacetohydrazide](/img/structure/B5863429.png)


![2-(3,4-dimethylphenoxy)-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}acetamide](/img/structure/B5863446.png)

![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylpropanamide](/img/structure/B5863468.png)
![N-[4-(1-pyrrolidinylsulfonyl)benzoyl]glycine](/img/structure/B5863489.png)
![2-[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B5863496.png)
![2-chloro-N'-{[(2-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5863499.png)
